N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline
Description
N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline is a synthetic aromatic amine characterized by two key substituents:
- A phenoxyethoxy group attached to the para position of the benzyl moiety.
- A tetrahydrofuranmethoxy group at the meta position of the aniline ring.
This structure confers unique physicochemical properties, such as moderate lipophilicity and a molecular weight of approximately 383.5 g/mol (based on analogues in ). The compound is commercially available for research purposes.
Properties
IUPAC Name |
3-(oxolan-2-ylmethoxy)-N-[[4-(2-phenoxyethoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO4/c1-2-7-23(8-3-1)29-16-17-30-24-13-11-21(12-14-24)19-27-22-6-4-9-25(18-22)31-20-26-10-5-15-28-26/h1-4,6-9,11-14,18,26-27H,5,10,15-17,19-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWTVELISJYVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC(=C2)NCC3=CC=C(C=C3)OCCOC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline typically involves multiple steps:
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Formation of the Phenoxyethoxy Intermediate: : The initial step involves the reaction of phenol with ethylene oxide to form 2-phenoxyethanol. This reaction is usually carried out in the presence of a base such as sodium hydroxide.
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Benzylation: : The 2-phenoxyethanol is then reacted with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate to form 4-(2-phenoxyethoxy)benzyl chloride.
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Coupling with Aniline Derivative: : The final step involves the reaction of 4-(2-phenoxyethoxy)benzyl chloride with 3-(tetrahydro-2-furanylmethoxy)aniline in the presence of a suitable base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
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Reduction: : Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the hydrogenation of the aromatic rings or other reducible groups.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium methoxide or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to fully hydrogenated derivatives.
Scientific Research Applications
N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline has several applications in scientific research:
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Chemistry: : Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
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Biology: : Studied for its potential biological activity, including its interaction with various enzymes and receptors.
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Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
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Industry: : Utilized in the development of specialty chemicals and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism by which N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline exerts its effects involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating cellular signaling pathways.
The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
N-[4-(Phenethyloxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline
- Structural Difference: The benzyl group bears a phenethyloxy (C6H5-CH2CH2O-) substituent instead of phenoxyethoxy (C6H5-O-CH2CH2O-).
3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline (CAS 1040682-00-5)
- Structural Difference : Both benzyl and aniline groups are substituted with tetrahydrofuranmethoxy groups.
- Molecular Weight : 383.5 g/mol.
- Impact : The dual tetrahydrofuranmethoxy groups increase steric bulk, which may hinder membrane permeability but enhance receptor binding through van der Waals interactions.
N-[2-(4-Isopropylphenoxy)propyl]-3-(tetrahydro-2-furanylmethoxy)aniline (CAS 1040681-59-1)
N-[2-(2-Ethoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline (sc-330597)
N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline
- Structural Difference : A fluorine atom is introduced at the ortho position of the benzyl group.
- Molecular Weight : 301.36 g/mol.
- However, the reduced molecular weight may shorten metabolic half-life.
Key Data Table: Structural and Physicochemical Comparison
Research Findings and Bioactivity Insights
- Role of Ether Chains: The phenoxyethoxy group in the target compound likely improves metabolic stability compared to aminoethoxy derivatives (e.g., 4-[4-(2-aminoethoxy)benzyl]aniline in ), which are prone to oxidative deamination.
- Tetrahydrofuranmethoxy Contribution : Computational studies (B3LYP/6-31G(d,p)) suggest that the tetrahydrofuranmethoxy group stabilizes the molecule via intramolecular hydrogen bonding, aligning with NMR data.
- Commercial Relevance: Santa Cruz Biotechnology offers multiple analogues (e.g., sc-330597), indicating industrial interest in structure-activity relationship (SAR) studies.
Biological Activity
N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C₂₆H₂₉NO₄
- CAS Number : 1040681-52-4
- Molecular Weight : 429.52 g/mol
- Structure : The compound features a benzyl group, a phenoxyethoxy moiety, and a tetrahydrofuran-derived methoxy group, contributing to its unique biological profile.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in vitro, potentially through the modulation of pro-inflammatory cytokines.
- Antioxidant Effects : this compound displays significant antioxidant activity, which could protect cells from oxidative stress.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential pathways include:
- Inhibition of Kinase Activity : Some studies suggest that the compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Modulation of Gene Expression : It may influence the expression of genes related to apoptosis and inflammation.
Case Study 1: Anticancer Activity
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating significant potency against these cancer cells. Additionally, flow cytometry analysis revealed an increase in apoptotic cells after treatment, supporting its role as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
In an animal model of acute inflammation, administration of the compound significantly reduced paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals, suggesting a protective effect against tissue damage.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the standard protocols for synthesizing N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline?
Answer:
A typical synthesis involves sequential etherification and coupling reactions. For example:
- Step 1: React 4-hydroxybenzaldehyde with 2-phenoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxyethoxy-substituted intermediate.
- Step 2: Reduce the aldehyde to a benzyl alcohol using NaBH₄, followed by bromination with PBr₃.
- Step 3: Couple the brominated intermediate with 3-(tetrahydrofuran-2-ylmethoxy)aniline via a nucleophilic aromatic substitution (SNAr) under reflux in anhydrous toluene, using a catalytic amount of CuI .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended.
Advanced: How can researchers optimize the coupling efficiency of the aniline and benzyl groups in this compound?
Answer:
Key variables include:
- Catalyst selection: Transition metals like Cu(I) or Pd(0) improve coupling yields. For example, CuI (10 mol%) in DMF at 110°C enhances SNAr reactions .
- Solvent effects: Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates but may require strict anhydrous conditions to avoid hydrolysis.
- Substituent tuning: Electron-withdrawing groups on the benzyl bromide improve electrophilicity. Monitor reaction progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) and adjust stoichiometry (1.2:1 benzyl bromide:aniline) to minimize side products .
Basic: What characterization techniques are critical for confirming the structure of this compound?
Answer:
- NMR spectroscopy: ¹H and ¹³C NMR confirm the presence of the phenoxyethoxy group (δ 4.2–4.5 ppm for –OCH₂CH₂O–) and tetrahydrofuran moiety (δ 1.6–3.8 ppm for cyclic ether protons) .
- Mass spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺ ~465.2 Da) and fragmentation patterns.
- HPLC purity analysis: Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect unreacted aniline precursors .
Advanced: How should researchers address discrepancies in reported biological activity data for this compound?
Answer:
Contradictions often arise from:
- Assay variability: Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. For kinase inhibition assays, validate ATP concentrations (e.g., 10 µM vs. 100 µM) .
- Compound stability: Test for degradation under assay conditions (e.g., DMSO stock solutions stored at –20°C for <1 week).
- Impurity profiling: Use LC-MS to identify byproducts (e.g., hydrolyzed tetrahydrofuran rings) that may antagonize activity .
Basic: What are the recommended storage conditions to maintain the compound’s stability?
Answer:
- Storage: Keep in amber vials under inert gas (N₂ or Ar) at –20°C. Avoid exposure to moisture, as the tetrahydrofuran ring is prone to hydrolysis .
- Solvent compatibility: Prepare stock solutions in anhydrous DMSO (≥99.9%) and aliquot to prevent freeze-thaw cycles.
Advanced: What strategies can improve aqueous solubility without compromising bioactivity?
Answer:
- Structural modifications: Introduce polar groups (e.g., –OH, –COOH) on the benzyl or aniline moieties. For example, replace the phenoxyethoxy group with a PEGylated chain .
- Formulation approaches: Use cyclodextrin-based inclusion complexes or nanoemulsions. Conduct phase solubility studies with β-cyclodextrin (1:1 molar ratio) in PBS (pH 7.4) .
Advanced: How can researchers resolve conflicting spectroscopic data for the tetrahydrofuran moiety?
Answer:
- Dynamic NMR: Analyze temperature-dependent ¹H NMR (25–60°C) to detect conformational flexibility in the tetrahydrofuran ring.
- X-ray crystallography: Co-crystallize the compound with a heavy atom (e.g., Br) to confirm ring puckering and substituent orientation .
- Computational modeling: Compare DFT-optimized structures (B3LYP/6-31G*) with experimental IR or Raman spectra .
Basic: What solvents are suitable for recrystallizing this compound?
Answer:
- Preferred solvents: Ethanol/water (7:3 v/v) or ethyl acetate/hexane (1:5).
- Crystallization monitoring: Use hot-stage microscopy to track crystal growth and avoid oiling out.
Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?
Answer:
- Core modifications: Synthesize derivatives with varied ether chain lengths (e.g., replacing phenoxyethoxy with butoxyethoxy) or substituted tetrahydrofuran rings (e.g., 3-methyl-THF).
- Bioactivity testing: Use a panel of assays (e.g., enzyme inhibition, cytotoxicity) to correlate substituent effects with potency. For example, logP values (calculated via HPLC) can predict membrane permeability .
Basic: What safety precautions are essential when handling this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
